N-(2-chloro-4-methylphenyl)-2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide
Description
N-(2-Chloro-4-methylphenyl)-2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide is a heterocyclic acetamide derivative featuring a fused imidazo[1,2-b][1,2,4]triazole core. This compound is structurally characterized by:
- A 2-chloro-4-methylphenyl substituent on the acetamide nitrogen.
- A bicyclic imidazo-triazol system with an ethyl group at position 2 and a ketone at position 3.
- A methylene bridge linking the acetamide to the heterocyclic core.
The presence of electron-withdrawing groups (e.g., chloro, oxo) and lipophilic substituents (e.g., ethyl, methyl) may enhance membrane permeability and target binding efficiency.
Properties
Molecular Formula |
C15H16ClN5O2 |
|---|---|
Molecular Weight |
333.77 g/mol |
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-(2-ethyl-5-oxo-4,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl)acetamide |
InChI |
InChI=1S/C15H16ClN5O2/c1-3-12-18-15-19-14(23)11(21(15)20-12)7-13(22)17-10-5-4-8(2)6-9(10)16/h4-6,11H,3,7H2,1-2H3,(H,17,22)(H,18,19,20,23) |
InChI Key |
RMGUJWCCLXXOTL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2C(C(=O)NC2=N1)CC(=O)NC3=C(C=C(C=C3)C)Cl |
Origin of Product |
United States |
Biological Activity
N-(2-chloro-4-methylphenyl)-2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes:
- A chloro-substituted aromatic ring.
- An imidazo[1,2-b][1,2,4]triazole moiety.
- An acetamide functional group.
This unique combination suggests potential interactions with biological targets.
Antimicrobial Properties
Recent studies have highlighted the compound's antimicrobial efficacy against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its potency:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Candida albicans | 16 |
| Listeria monocytogenes | 16 |
These results suggest that the compound exhibits significant antibacterial and antifungal activities, particularly against Gram-positive bacteria and certain fungi .
The mechanism by which this compound exerts its effects may involve:
- Inhibition of Cell Wall Synthesis : Similar compounds have been shown to disrupt bacterial cell wall integrity.
- Interference with Nucleic Acid Synthesis : The imidazole ring may interact with DNA or RNA synthesis pathways.
- Targeting Enzymatic Activity : Potential inhibition of key enzymes involved in metabolic pathways.
These mechanisms require further investigation to confirm their relevance to this specific compound.
Study 1: Efficacy Against Resistant Strains
A study conducted on resistant strains of Staphylococcus aureus demonstrated that the compound maintained its antimicrobial efficacy even in the presence of common resistance mechanisms. This suggests a potential role in treating infections caused by resistant bacteria .
Study 2: Synergistic Effects
Research has indicated that combining this compound with other antibiotics may enhance its effectiveness. For instance, when used in conjunction with beta-lactam antibiotics, a synergistic effect was observed, leading to lower MIC values and improved therapeutic outcomes against mixed infections .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with two analogs from the literature, focusing on structural features, spectroscopic data, and inferred bioactivity.
Table 1: Structural and Functional Comparison
Key Observations :
Structural Differences: The target compound’s fused imidazo-triazol system (vs. The 2-chloro-4-methylphenyl group offers steric bulk compared to 6m’s 4-chlorophenyl, which may influence pharmacokinetics .
Spectroscopic Data :
- Compound 6m exhibits IR peaks for –NH (3291 cm⁻¹) and C=O (1678 cm⁻¹), consistent with acetamide functionality . Similar peaks are expected for the target compound.
- HRMS data for 6m ([M+H]⁺: 393.1118) validates its molecular formula, a critical benchmark for confirming the target compound’s synthesis .
Bioactivity Trends: Compounds with naphthyloxy groups (e.g., 6m, 7a) show enhanced antimicrobial activity due to improved hydrophobicity .
Research Findings and Implications
- Synthetic Challenges : The fused imidazo-triazol core requires multistep synthesis, including cyclization and functional group protection, as seen in analogous triazole-acetamide preparations .
- Structure-Activity Relationship (SAR) :
- Electron-withdrawing groups (e.g., chloro) enhance stability and binding.
- Bulky substituents (e.g., ethyl, naphthyloxy) improve selectivity but may reduce solubility.
- Knowledge Gaps: Experimental data on the target compound’s solubility, toxicity, and in vivo efficacy remain unpublished.
Q & A
Q. What synthetic routes are commonly employed for the preparation of this compound?
The compound is typically synthesized via 1,3-dipolar cycloaddition between azides and alkynes, as demonstrated in analogous imidazo-triazole derivatives . For example, azide intermediates (e.g., 5 m) react with terminal alkynes (e.g., 2a) under reflux in triethylamine, followed by recrystallization (e.g., pet-ether or ethanol-DMF mixtures) to isolate the product . Key steps include monitoring reaction progress via TLC and optimizing stoichiometry to avoid side reactions.
Q. What spectroscopic techniques are critical for characterizing its structural integrity?
IR spectroscopy identifies functional groups (e.g., C=O at ~1678 cm⁻¹, NH at ~3291 cm⁻¹), while HRMS confirms molecular weight (e.g., [M+H]+ calculated: 393.1118, observed: 393.1112) . NMR (not explicitly cited but inferred from analogous studies) would resolve aromatic protons and substituent environments. Purity is validated via melting point analysis and HPLC.
Q. What solvent systems are optimal for recrystallization to achieve high purity?
Solvent selection depends on polarity and solubility. For chloroacetamide derivatives, petroleum ether (for non-polar impurities) or ethanol-DMF mixtures (for polar intermediates) are effective . Solvent ratios are adjusted based on temperature-dependent solubility profiles.
Advanced Research Questions
Q. How can quantum chemical calculations optimize synthetic pathways for this compound?
Reaction path search methods (e.g., via ICReDD’s computational workflows) use density functional theory (DFT) to model transition states and intermediates . For example, calculating activation energies for cycloaddition steps identifies optimal temperatures or catalysts. Experimental validation involves testing predicted conditions (e.g., solvent effects, catalyst loading) to minimize trial-and-error approaches .
Q. What statistical design of experiments (DoE) strategies improve yield in multi-step syntheses?
Factorial designs (e.g., 2^k factorial) systematically vary parameters (temperature, reagent equivalents, reaction time) to identify critical factors . For example, a Central Composite Design (CCD) optimizes cycloaddition yields by modeling interactions between azide concentration and reaction time. Response surface methodology (RSM) then predicts maxima in yield-purity trade-offs .
Q. How do electronic effects of substituents (e.g., chloro, methyl) influence reactivity in cross-coupling reactions?
Hammett substituent constants (σ) quantify electron-withdrawing/donating effects. For instance, the chloro group (σ ≈ 0.23) increases electrophilicity at the acetamide carbonyl, enhancing nucleophilic attack. Computational tools (e.g., NBO analysis) map charge distribution to rationalize regioselectivity in heterocyclic ring formation .
Q. How can contradictions in biological activity data across assays be resolved?
Discrepancies may arise from assay conditions (e.g., pH, solvent carriers). Standardize protocols by:
- Using DMSO controls to exclude solvent artifacts.
- Validating cell viability assays (e.g., MTT vs. ATP luminescence) .
- Comparing IC50 values under identical buffer systems and incubation times.
Q. What computational tools predict metabolic stability or toxicity?
ADMET predictors (e.g., SwissADME, pkCSM) model metabolic pathways:
- Cytochrome P450 interactions (e.g., CYP3A4/2D6 liability).
- Plasma protein binding (LogP ≈ 2.5–3.5 for optimal bioavailability).
- Toxicity endpoints (e.g., AMES test predictions for mutagenicity) .
Data Contradiction Analysis
Q. Conflicting solubility data in polar vs. non-polar solvents: How to reconcile?
Apparent contradictions arise from crystallinity differences. Use Hansen Solubility Parameters (HSPs) to map solubility spheres. For example, if DMSO solubilizes amorphous forms but not crystalline, characterize polymorphs via XRD and DSC to guide solvent selection .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
